molecular formula C32H40P2 B12883464 Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- CAS No. 850894-39-2

Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-

Cat. No.: B12883464
CAS No.: 850894-39-2
M. Wt: 486.6 g/mol
InChI Key: NANANDSCJFKRTL-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine is a complex organophosphorus compound with the molecular formula C32H40P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it valuable in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine typically involves the reaction of dicyclohexylphosphine with a benzyl halide derivative in the presence of a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, bases, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .

Scientific Research Applications

Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be difficult to achieve .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine is unique due to its specific combination of steric bulk and electronic properties, which can influence the reactivity and selectivity of its metal complexes in catalytic processes .

Biological Activity

Phosphine compounds, particularly those containing bulky groups like dicyclohexyl and diphenylphosphino, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- (CAS Number: 173593-25-4) is of particular interest for its potential applications in cancer therapy and antibacterial properties.

  • Molecular Formula : C19H29P
  • Molecular Weight : 288.407 g/mol
  • Melting Point : 90-93 °C
  • Boiling Point : 409.1 °C at 760 mmHg
  • Density : Not available
  • Flash Point : 212.5 °C

Mechanisms of Biological Activity

Research indicates that phosphine derivatives can exhibit significant biological activity through various mechanisms:

  • Anticancer Activity :
    • Studies have shown that phosphine oxides derived from aziridine compounds exhibit notable cytotoxic effects against cancer cell lines such as HeLa (human cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. These compounds can disrupt cell membranes at high concentrations and induce cell cycle arrest, particularly in the S phase, leading to increased levels of reactive oxygen species (ROS) which are linked to apoptosis .
  • Antibacterial Properties :
    • Preliminary investigations into the antibacterial activity of phosphine derivatives revealed moderate efficacy against various bacterial strains, including Staphylococcus aureus. This suggests potential applications in treating bacterial infections, although further optimization may be required to enhance efficacy .
  • Toxicological Considerations :
    • While exploring the biological activities, it is crucial to consider the toxicological profile of phosphines. For instance, exposure to certain phosphine derivatives has been associated with disrupted mitochondrial metabolism and alterations in detoxifying enzyme activities in animal studies .

Case Study 1: Anticancer Efficacy of Aziridine Phosphines

In a study focusing on aziridine phosphines, compounds were tested for their ability to inhibit cell viability across several concentrations (3.125–100 µM). The results indicated that certain phosphine derivatives led to significant decreases in cell viability in HeLa cells, with IC50 values indicating potent activity .

Case Study 2: Mechanistic Insights into Antibacterial Action

Another investigation assessed the antibacterial properties of phosphine derivatives against reference bacterial strains. The study measured the minimum inhibitory concentration (MIC) and found that while some compounds displayed moderate antibacterial activity, there is a need for structural modifications to enhance their effectiveness against resistant strains .

Data Summary Table

PropertyValue
Molecular FormulaC19H29P
Molecular Weight288.407 g/mol
Melting Point90-93 °C
Boiling Point409.1 °C
Flash Point212.5 °C
Anticancer ActivitySignificant against HeLa
Antibacterial ActivityModerate against S. aureus

Properties

CAS No.

850894-39-2

Molecular Formula

C32H40P2

Molecular Weight

486.6 g/mol

IUPAC Name

dicyclohexyl-[[2-(diphenylphosphanylmethyl)phenyl]methyl]phosphane

InChI

InChI=1S/C32H40P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-2,5-8,13-20,31-32H,3-4,9-12,21-26H2

InChI Key

NANANDSCJFKRTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5

Origin of Product

United States

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